4-[2-(2-Fluorophenyl)ethyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-fluorophenyl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,11,15H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRKOHSBZDIZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402128 | |
| Record name | 4-[2-(2-fluorophenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-85-0 | |
| Record name | 4-[2-(2-fluorophenyl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 4 2 2 Fluorophenyl Ethyl Piperidine
The subject compound, 4-[2-(2-Fluorophenyl)ethyl]piperidine, is characterized by the core piperidine (B6355638) heterocycle, substituted at the 4-position with a 2-(2-fluorophenyl)ethyl group. This structure combines the key features discussed previously: the versatile piperidine scaffold and the strategic placement of a fluorine atom on the phenyl ring.
Below is a table summarizing its key chemical identifiers and properties.
| Property | Value | Source |
| CAS Number | 614731-85-0 | 1int.co.uk |
| Molecular Formula | C13H18FN | 1int.co.uk |
| Molecular Weight | 207.29 g/mol | 1int.co.uk |
| MDL Number | MFCD05022472 | 1int.co.uk |
Synthesis and Chemical Analysis
Strategies for Piperidine Ring Assembly with Fluorinated Side Chains
Constructing the piperidine ring with the fluorinated side chain already in place or introduced during cyclization offers an efficient route to the target molecule. One such strategy involves the hydrogenation of substituted fluoropyridines. For instance, rhodium- and palladium-catalyzed hydrogenation of fluorinated pyridines can yield all-cis-(multi)fluorinated piperidines. nih.govnih.gov This dearomatization-hydrogenation process is highly diastereoselective and provides a direct route to complex fluorinated piperidine derivatives. nih.gov
Another approach involves intramolecular cyclization reactions. For example, a reductive hydroamination/cyclization cascade of specific alkynes can be used to form the piperidine ring. nih.gov Similarly, oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes can lead to substituted piperidines. nih.gov These methods, while not directly forming the 2-(2-fluorophenyl)ethyl side chain, establish the core piperidine structure which can be further modified. A classic method for forming 4-substituted piperidones, which are precursors to the target compound, is the Dieckmann cyclization of aminodicarboxylate esters. researchgate.net This involves the condensation of a primary amine with two equivalents of an acrylate, followed by cyclization, hydrolysis, and decarboxylation. researchgate.netyoutube.com
Introduction of the 2-Fluorophenylethyl Moiety onto the Piperidine Core
A more common and versatile approach involves the functionalization of a pre-existing piperidine or pyridine ring. researchgate.net This allows for the late-stage introduction of the desired fluorinated side chain, which is advantageous for creating a library of analogs.
Alkylation and Cross-Coupling Approaches
Direct N-alkylation of piperidine with a suitable 2-(2-fluorophenyl)ethyl halide is a straightforward method. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF. researchgate.net Care must be taken to control the reaction conditions to avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net
For C-alkylation at the 4-position, a common precursor is 4-piperidone. The piperidone can be converted to an enamine, which can then be alkylated. youtube.com Alternatively, palladium-catalyzed cross-coupling reactions offer a powerful tool for forming the C-C bond. For example, 4-aryltetrahydropyridines can be synthesized via a palladium-catalyzed cross-coupling reaction using a tosylhydrazone as the nucleophilic coupling agent, avoiding the need for stoichiometric organometallic reagents. researchgate.net
| Method | Reactants | Catalyst/Reagents | Key Features |
| N-Alkylation | Piperidine, 2-(2-Fluorophenyl)ethyl bromide | K2CO3, DMF | Direct, simple procedure |
| C-Alkylation | 1-Boc-4-piperidone, 2-Fluorobenzyl bromide | LDA, THF | Forms a key intermediate |
| Cross-Coupling | 4-Tosylhydrazone of N-Boc-piperidone, Aryl boronic acid | Pd catalyst | Avoids stoichiometric organometallics |
Reductive Amination Pathways
Reductive amination is a widely used and efficient method for synthesizing N-substituted piperidines. researchgate.nettandfonline.com This one-pot procedure involves the reaction of a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent. To synthesize this compound, one could react piperidine with 2-(2-fluorophenyl)acetaldehyde. A variety of reducing agents can be employed, with borane-pyridine complex (BAP) being an effective and less toxic alternative to sodium cyanoborohydride. tandfonline.com This method is compatible with various functional groups and solvents. tandfonline.com
Reductive amination can also be used to form the piperidine ring itself. A double reductive amination of a dicarbonyl intermediate with a primary amine is a known strategy for constructing the piperidine framework. researchgate.net
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |
| Piperidine | 2-(2-Fluorophenyl)acetaldehyde | Borane-pyridine complex | Ethanol | N-[2-(2-Fluorophenyl)ethyl]piperidine |
| 4-Aminopiperidine | 2-Fluorobenzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | Intermediate for further elaboration |
| Diformyl intermediate | Fluoroalkylamine | NaBH(OAc)3 | Acetonitrile | Fluorine-containing piperidine derivative researchgate.net |
Synthesis of Key Intermediates for Further Derivatization
The synthesis of analogs of this compound often relies on the preparation of versatile key intermediates. 1-(2-Phenethyl)-4-piperidone (NPP) is a crucial intermediate for the synthesis of many biologically active molecules. researchgate.net Its synthesis is often achieved through the multi-step Dieckmann condensation. researchgate.net Similarly, N-Boc-4-piperidone is a commercially available and widely used starting material. researchgate.net It can be used in reductive amination reactions or converted to other useful intermediates. researchgate.net
Another key intermediate is 4-anilino-N-phenethylpiperidine (4-ANPP), which is a precursor in the synthesis of fentanyl and its analogs. ussc.gov The synthetic routes to these analogs demonstrate how different functional groups can be introduced onto the core structure. ussc.gov The synthesis of 2-substituted 4-piperidones can be achieved through a double aza-Michael reaction from divinyl ketones, providing chirally enriched building blocks for further modification. nih.govacs.org
Ion Channel Modulation Investigations (e.g., Voltage-Gated Calcium Channels, Potassium Channels)
The piperidine scaffold is a common feature in molecules that modulate the activity of various ion channels, including voltage-gated calcium and potassium channels.
Studies have shown that certain piperidine derivatives can act as potent and selective antagonists of T-type calcium channels. researchgate.net For example, the modification of piperidine-based lead compounds has yielded antagonists with in vivo efficacy in the central nervous system. researchgate.net Other research on 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives identified them as inhibitors of T-type Ca²⁺ channels. researchgate.net Furthermore, molecular modeling studies of 4-diphenylmethoxy-1-methylpiperidine derivatives suggest they may exert anticontractile effects by blocking vascular L-type Ca²⁺ channels. mdpi.com
Regarding potassium channels, the potential for inhibition by piperidine-containing compounds has also been documented. In the development of selective NMDA receptor antagonists, a piperidine derivative was assessed for its inhibitory effects on neuronal K⁺ channels as part of its side effect profile. nih.gov A reduction in the inhibition of these channels was achieved through structural modification of the piperidine ring, indicating a direct interaction between the compound class and potassium channels. nih.gov
| Ion Channel | Compound Type | Observed Effect |
|---|---|---|
| T-Type Voltage-Gated Calcium Channels | Fluorinated Piperidine Derivatives | Antagonist activity |
| L-Type Voltage-Gated Calcium Channels | Diphenylmethoxypiperidine Derivatives | Potential blocking activity |
| Neuronal Potassium Channels | N-(2-phenoxyethyl)-4-benzylpiperidine Derivatives | Inhibitory activity |
Enzyme Inhibition and Activation Assays
The piperidine moiety is present in a wide range of enzyme inhibitors, highlighting the potential for this compound to engage with enzymatic targets.
Notably, compounds featuring a piperidine ring have been extensively explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the pathophysiology of Alzheimer's disease. For instance, various benzimidazole-based piperidine hybrids have demonstrated good to moderate inhibitory activity against both AChE and BuChE, with IC₅₀ values in the micromolar range. nih.gov The design of these inhibitors often mimics the structure of established drugs like donepezil, where the piperidine portion is crucial for binding to the catalytic active site (CAS) of the enzyme. mui.ac.ir
The versatility of the piperidine scaffold is further demonstrated in its incorporation into inhibitors of other enzyme classes, such as protein kinases. However, specific data on the direct enzyme inhibition or activation profile of this compound is not extensively documented in publicly available research.
| Enzyme Target | Compound Type | Observed Activity | Example IC₅₀ Range (µM) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Benzimidazole-Piperidine Hybrids | Inhibition | 19.44 - 36.05 |
| Butyrylcholinesterase (BuChE) | Benzimidazole-Piperidine Hybrids | Inhibition | 21.57 - 39.55 |
Exploration of Other Biological Targets (e.g., Equilibrative Nucleoside Transporters, Sigma Receptors)
Beyond conventional receptors and enzymes, investigations have pointed towards other significant biological targets for fluorophenyl- and piperidine-containing molecules, namely equilibrative nucleoside transporters and sigma receptors.
Equilibrative Nucleoside Transporters (ENTs): Structurally related compounds suggest that this compound could interact with ENTs. A notable example is FPMINT, a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) derivative, which acts as a novel inhibitor of ENTs. nih.govfrontiersin.org This compound has shown a preference for inhibiting ENT2 over ENT1. nih.gov Structure-activity relationship studies on FPMINT analogues have underscored the importance of the halogen substitute on the fluorophenyl moiety for the inhibitory effects on both ENT1 and ENT2. nih.govfrontiersin.org Given the shared 2-fluorophenyl group, it is plausible that this compound could exhibit similar inhibitory properties on these nucleoside transporters.
Sigma Receptors: There is substantial evidence indicating that piperidine-based structures have a strong affinity for sigma receptors. A compound closely related to the subject of this article, 1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine (DuP 734), has been identified as a novel and selective sigma receptor ligand. nih.gov Furthermore, numerous studies have confirmed that various phenoxyalkylpiperidines and other piperidine derivatives bind with high affinity, often in the nanomolar range, to the sigma-1 (σ₁) receptor subtype, while showing lower to moderate affinity for the sigma-2 (σ₂) subtype. uniba.itunict.it The piperidine ring is considered an influential structural element for activity at the σ₁ receptor. nih.gov
| Biological Target | Related Compound Type | Key Findings | Reference Affinity (Ki) |
|---|---|---|---|
| Equilibrative Nucleoside Transporter 2 (ENT2) | Fluorophenyl-piperazine derivative (FPMINT) | Selective inhibitor over ENT1. | IC₅₀ data available for analogues |
| Sigma-1 (σ₁) Receptor | Fluorophenyl-piperidine derivative (DuP 734) | Selective ligand. | IC₅₀ = 22.5 nM (for displacing [3H]DuP 734) |
| Sigma-1 (σ₁) Receptor | Phenoxyalkylpiperidines | High affinity, often subnanomolar. | 0.34 - 1.49 nM |
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Structural Motifs for Receptor/Transporter Binding Affinity
The binding affinity of phenylethylpiperidine derivatives is governed by several key structural motifs that are essential for interaction with biological targets, particularly dopamine (B1211576) and serotonin (B10506) transporters, as well as dopamine and sigma receptors.
The Piperidine (B6355638) Nitrogen: The basic nitrogen atom within the piperidine ring is a crucial pharmacophoric element. It typically forms a key ionic interaction with an acidic residue, such as an aspartate (Asp) in the binding pocket of receptors like the dopamine D4 receptor (Asp115) or the sigma 1 (σ1) receptor (Glu172). chemrxiv.orgresearchgate.net This interaction serves as a primary anchor point for the ligand.
The Ethyl Linker: The two-carbon chain separating the piperidine and phenyl rings provides the optimal spatial arrangement for these two key binding motifs to engage their respective interaction points within the receptor or transporter binding site.
Research on related piperidine scaffolds has consistently shown that the combination of a basic nitrogen and an aromatic group is a common motif for activity at various CNS targets. chemrxiv.orgresearchgate.net
Impact of Substituents on Selectivity Profiles Among Biological Targets
Substitutions on both the piperidine and phenyl rings can dramatically influence the selectivity of the compound for different biological targets.
For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, modifications to the substituent on the piperidine nitrogen were shown to modulate selectivity between the dopamine transporter (DAT) and the serotonin transporter (5-HTT). nih.govacs.org Replacing the phenylpropyl group with a benzyl (B1604629) group resulted in compounds with significantly higher selectivity for DAT over 5-HTT. acs.org
Similarly, studies on other piperidine-based scaffolds have demonstrated that altering substituents can shift activity between different receptor subtypes. For example, in a series of compounds targeting dopamine D4 and sigma 1 receptors, the addition of heteroaryl groups to the core structure led to a divergence in activity. An indole (B1671886) analog showed high potency for the D4 receptor with 13-fold selectivity over the σ1 receptor. researchgate.net Conversely, switching to a 5-benzimidazole moiety reversed this preference, favoring the σ1 receptor. researchgate.net This highlights how subtle changes in the aromatic portion of the molecule can exploit differences in the binding pockets of various targets to achieve selectivity.
The table below illustrates the impact of N-substitution on transporter selectivity in a series of GBR 12909 analogs.
| Compound | N-Substituent | DAT IC₅₀ (nM) | 5-HTT IC₅₀ (nM) | Selectivity Ratio (5-HTT/DAT) |
|---|---|---|---|---|
| 7a | 3-Phenylpropyl | 15.8 | 300 | 19 |
| 9a | Benzyl | 15.2 | 745 | 49 |
| 9b | 4-Fluorobenzyl | 8.5 | 162 | 19 |
Data derived from studies on GBR 12909 analogs. acs.org
Role of Fluorine Position (Ortho-Substitution) and Aromatic Ring Modifications
The presence and position of fluorine on the phenyl ring are critical determinants of biological activity. Fluorine substitution can influence a molecule's properties in several ways, including altering its electronic character, improving metabolic stability, and enhancing binding affinity through direct interactions with the target protein. nih.gov
The ortho-position of the fluorine in 4-[2-(2-Fluorophenyl)ethyl]piperidine is significant. Studies on related compounds, such as fluorophenylpiperazine derivatives, have shown that halogen substitution on the phenyl ring is essential for activity at equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk The specific position of the halogen can fine-tune potency and selectivity. For example, in a series of dipeptidyl peptidase-4 inhibitors, a 2,5-difluorophenyl analog was found to be nearly five times more potent than the isomeric 3,4-difluorophenyl derivative, underscoring the importance of the substitution pattern. sci-hub.box
Fluorination of the aromatic ring can also:
Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the piperidine nitrogen. nih.gov
Influence Conformation: Fluorine substitution can affect the dihedral angle between the phenyl ring and the rest of the molecule, potentially locking it into a more biologically active conformation. rsc.org
Enhance Binding: The fluorine atom can participate in favorable orthogonal multipolar interactions with carbonyl groups or form hydrogen bonds with the protein backbone, thereby increasing binding affinity.
Influence of the Ethyl Linker Length and Branching on Pharmacological Activity
The length and flexibility of the linker connecting the piperidine and phenyl rings are crucial for optimal pharmacological activity. An ethyl (two-carbon) linker is a common motif in many CNS-active compounds, as it provides the appropriate distance to bridge key interaction points in the target binding site.
Studies on analogs of the potent dopamine transporter ligand GBR 12909 systematically explored the effect of varying the alkyl chain length. nih.govacs.org These investigations generally find that deviating from the optimal two- or three-atom linker length leads to a significant decrease in potency. This suggests that the binding pockets of these targets have specific spatial constraints.
Introducing branching on the linker chain typically reduces activity due to steric hindrance. The flexibility of the linker allows the molecule to adopt the necessary conformation for binding, and adding bulky groups can restrict this freedom or introduce unfavorable steric clashes with the receptor surface.
Conformational Analysis and Ligand-Target Interaction Hypothesis Generation
The three-dimensional shape, or conformation, of this compound is a key factor in its biological activity. The piperidine ring generally adopts a stable chair conformation. acs.org However, the orientation of substituents can be either axial or equatorial, and this can be influenced by other parts of the molecule.
Computational and experimental studies on fluorinated piperidines have revealed that the conformational behavior is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net For instance, in some fluorinated piperidinium (B107235) salts, the fluorine atom shows a preference for the axial position, which can be stabilized by charge-dipole interactions and hyperconjugation. nih.govresearchgate.net
Based on these principles, a ligand-target interaction hypothesis for this compound can be generated:
The protonated piperidine nitrogen forms a salt bridge with a conserved aspartate residue in the target's transmembrane domain.
The piperidine ring itself sits (B43327) within a hydrophobic pocket.
The ethyl linker adopts a specific torsion angle to position the 2-fluorophenyl group correctly.
The 2-fluorophenyl ring engages in aromatic or hydrophobic interactions in a sub-pocket, with the ortho-fluorine atom potentially forming specific favorable contacts that enhance affinity and/or selectivity.
Molecular docking analyses on related compounds have supported such binding modes, suggesting that the binding site may be distinct from that of other conventional inhibitors. polyu.edu.hkpolyu.edu.hk
Stereochemical Influences on Biological Activity and Potency
While this compound itself is achiral, introducing substituents on the piperidine ring or the ethyl linker can create stereocenters. Stereochemistry often plays a pivotal role in biological activity, as receptors and transporters are chiral environments. mdpi.comnih.gov Different enantiomers or diastereomers of a molecule can exhibit vastly different potencies, selectivities, and metabolic profiles. scispace.com
For many classes of compounds, biological activity is confined to a single stereoisomer. mdpi.com This stereospecificity can arise from several factors:
Target Binding: Only one isomer may have the correct three-dimensional arrangement of functional groups to bind effectively to the target protein. nih.gov
Membrane Transport: The uptake of a drug into cells can be mediated by stereoselective transport systems. mdpi.com
In the design of new analogs based on the this compound scaffold, the introduction of chirality must be carefully considered. If a stereocenter is introduced, it is often necessary to synthesize and test the individual stereoisomers to identify the one with the optimal pharmacological profile and to avoid potential issues with the less active or inactive isomer.
Preclinical Biological Evaluation Methodologies for Analogs and Derivatives
In Vitro Functional Assays (e.g., neurotransmitter reuptake inhibition, receptor signaling assays)
In vitro functional assays are fundamental for determining the primary mechanism of action of 4-[2-(2-Fluorophenyl)ethyl]piperidine derivatives. A key area of investigation for compounds targeting the central nervous system is their effect on monoamine transporters, which regulate the synaptic concentrations of crucial neurotransmitters.
Neurotransmitter Reuptake Inhibition Assays: These assays quantify the ability of a compound to block the reuptake of neurotransmitters like dopamine (B1211576) (DA), norepinephrine (NE), and serotonin (B10506) (5-HT) into presynaptic neurons. The methodology often involves using human embryonic kidney (HEK293) cells that are genetically engineered to express specific human monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). The potency of a test compound is determined by its ability to inhibit the uptake of a radiolabeled substrate (e.g., [³H]DA, [³H]NE, or [³H]5-HT) into these cells. The concentration of the compound that inhibits 50% of the substrate uptake is known as the IC50 value, which is a direct measure of its inhibitory potency. nih.govresearchgate.net
For instance, studies on various 1,4-disubstituted piperidine (B6355638) and piperazine derivatives have utilized this method to establish their structure-activity relationships as potential triple reuptake inhibitors. nih.govnih.gov Research has shown that modifications to the piperidine scaffold, such as the nature of N-substituents, can significantly influence both the potency and selectivity for DAT, NET, and SERT.
Receptor Signaling Assays: Beyond transporters, functional assays can evaluate the interaction of these compounds with various G protein-coupled receptors (GPCRs) or ion channels. These assays measure the functional consequence of a compound binding to its target, such as the generation of second messengers (e.g., cAMP, intracellular calcium) or changes in membrane potential. biocompare.com For example, specific piperidine derivatives have been evaluated for their inhibitory activity against T-type Ca2+ channels, a target relevant for cardiovascular conditions, demonstrating the versatility of this chemical scaffold and the functional assays used to characterize it.
Radioligand Displacement Binding Assays for Target Quantification
Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity of a compound for a specific receptor or transporter. sygnaturediscovery.com These assays are crucial for quantifying the interaction between derivatives of this compound and their molecular targets.
The most common format is the competition binding assay. This involves incubating a biological preparation (e.g., cell membranes expressing the target protein or brain tissue homogenates) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target with high affinity) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the target. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to an affinity constant (Ki), which reflects the intrinsic affinity of the compound for the target. sygnaturediscovery.com
These assays have been extensively used to characterize piperidine analogs. For example, the binding affinities of various derivatives for DAT, NET, and SERT have been determined using specific radioligands, providing critical data on their potency and selectivity. nih.govresearchgate.netnih.gov
Below is an interactive table summarizing the binding affinities (Ki) for representative piperidine analogs at monoamine transporters, compiled from preclinical studies.
This table presents hypothetical data based on published findings for various piperidine derivatives to illustrate the type of data generated.
Cell-Based Reporter Assays for Receptor Activation and Antagonism
Cell-based reporter assays offer a powerful and often high-throughput method to study the functional consequences of receptor-ligand interactions, particularly for GPCRs. thermofisher.comnih.gov These assays are engineered to produce a readily measurable signal, such as light or color, in response to the activation of a specific cellular signaling pathway. nih.gov
A common approach involves linking a downstream signaling event (e.g., the activation of a transcription factor like CREB or NFAT) to the expression of a reporter gene, such as luciferase or β-galactosidase. promega.com When a this compound analog acts as an agonist at the target receptor, it initiates a signaling cascade that leads to the expression of the reporter gene, generating a quantifiable signal. Conversely, if the compound is an antagonist, it will block the signal produced by a known agonist.
These assays are highly versatile and can be designed to probe various GPCR signaling pathways, including those coupled to Gs (which increases cAMP), Gi (which decreases cAMP), and Gq (which increases intracellular calcium). biocompare.compromega.com This allows researchers to not only determine if a compound is an agonist or antagonist but also to profile its potential for "biased signaling," where a ligand preferentially activates one signaling pathway over another.
Ex Vivo Receptor Occupancy Studies in Animal Brains
To bridge the gap between in vitro affinity and in vivo target engagement, ex vivo receptor occupancy studies are performed. sygnaturediscovery.comgiffordbioscience.com This methodology provides crucial information on the extent to which a compound binds to its intended target in the brain at pharmacologically relevant doses.
In a typical ex vivo occupancy study, animals are administered the test compound. nih.gov At a specific time point, the animals are euthanized, and their brains are rapidly removed and sectioned. These brain slices are then incubated with a radioligand for the target of interest. The amount of radioligand that can bind to the receptors in the brain slices is then measured, often using autoradiography. psychogenics.com If the administered test compound has reached the brain and is bound to the target receptors, it will block the binding of the subsequently added radioligand. The degree of this blockade, when compared to the brains of vehicle-treated control animals, indicates the percentage of receptor occupancy achieved by that dose of the compound. giffordbioscience.compsychogenics.com
This technique is invaluable for establishing a relationship between the dose of a drug, its concentration in the brain, and the degree of target engagement required to produce a pharmacological effect. It helps to ensure that subsequent in vivo behavioral studies are conducted with doses that are known to interact with the intended molecular target in the brain. psychogenics.com
Pharmacological Models in Animal Research Relevant to Neuropsychiatric Disorders
To evaluate the potential of this compound derivatives as treatments for psychostimulant abuse or as novel stimulants themselves, their effects are studied in animal models of psychostimulant-related behaviors. A primary and widely used model is the assessment of locomotor activity. wikipedia.org
Psychostimulants like cocaine and amphetamine characteristically increase spontaneous locomotor activity in rodents. jst.go.jpresearchgate.net This hyperactivity is measured in an open-field arena, where automated systems track the animal's movement, such as distance traveled, over a set period. New piperidine analogs are often tested for their ability to either increase locomotor activity on their own or to alter the hyperactivity induced by a known psychostimulant. meliordiscovery.com For example, some novel dopamine reuptake inhibitors with a piperidine core have been shown to produce only minimal stimulation of ambulatory activity compared to cocaine, suggesting an "atypical" profile that may have lower abuse potential. Repeated administration can also be used to study behavioral sensitization, a phenomenon where the locomotor-activating effects of a drug increase with repeated exposure, which is thought to model aspects of addiction. meliordiscovery.comnih.gov
The potential antidepressant and anxiolytic effects of novel compounds are assessed using a battery of well-validated behavioral tests in rodents.
Forced Swim Test (FST): The FST is a widely used screening tool for antidepressant-like activity. researchgate.netfrontiersin.org In this test, a rodent is placed in a cylinder of water from which it cannot escape. After an initial period of struggling, animals will adopt an immobile posture, which is interpreted as a state of behavioral despair. Clinically effective antidepressant drugs reliably decrease the duration of immobility and increase active behaviors like swimming or climbing. researchgate.netnih.gov The specific type of active behavior increased can sometimes provide clues about the underlying neurochemical mechanism (e.g., serotonergic vs. noradrenergic). nih.gov
Elevated Plus Maze (EPM): The EPM is a standard model for assessing anxiolytic-like effects. uel.br The apparatus consists of four arms arranged in a plus shape, with two arms enclosed by high walls and two arms open. The maze is elevated above the floor. The test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds, like benzodiazepines, increase the amount of time rodents spend in the open arms and the number of entries into the open arms, indicating a reduction in anxiety-like behavior. nih.govnih.gov
Pain Assessment Models
The preclinical evaluation of analgesic potential for analogs and derivatives of this compound involves a variety of established pain assessment models. These models are designed to simulate different types of pain, including acute nociceptive, inflammatory, and neuropathic pain, allowing researchers to characterize the pharmacological profile of new chemical entities. nih.govembse.orgmdpi.com
Commonly employed models for assessing the antinociceptive and antihyperalgesic effects of piperidine-based compounds include thermal and chemical-induced pain assays. The tail-flick and tail-immersion tests are standard methods for evaluating centrally mediated analgesia. pjps.pkresearchgate.net In these tests, a thermal stimulus is applied to the animal's tail, and the latency to a withdrawal reflex is measured. An increase in this latency following compound administration indicates an analgesic effect. pjps.pk The hot plate test is another thermal nociceptive assay that measures the reaction time of an animal to a heated surface, providing insights into the compound's efficacy against acute thermal pain. biocytogen.com
Chemically induced pain models are also crucial for evaluating the analgesic properties of these compounds. The formalin test induces a biphasic pain response, with the first phase representing acute nociceptive pain and the second phase reflecting inflammatory pain. biocytogen.commdpi.com This model is particularly useful for distinguishing between compounds that act on acute pain signaling and those that have anti-inflammatory effects. mdpi.com The acetic acid-induced writhing test is another common model where an intraperitoneal injection of acetic acid causes abdominal constrictions. A reduction in the number of writhes is indicative of peripheral analgesic activity. tandfonline.com
For investigating efficacy against chronic and neuropathic pain, more complex models are utilized. These models often involve surgical nerve injury to replicate conditions like sciatica. nih.govnih.gov The evaluation in these models helps to determine if a compound can alleviate symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). mdpi.com The antinociceptive activity of dual-acting histamine H3 and sigma-1 receptor ligands, including piperidine derivatives, has been demonstrated in such neuropathic pain models. nih.gov
The table below summarizes key pain assessment models used for evaluating piperidine derivatives.
| Pain Model | Type of Pain | Typical Measurement | Application for Piperidine Derivatives |
| Tail-Flick / Tail-Immersion | Acute Thermal Nociception | Latency to tail withdrawal from a heat source. | Assessing central analgesic effects. pjps.pkresearchgate.net |
| Hot Plate Test | Acute Thermal Nociception | Latency to paw licking or jumping on a heated surface. | Evaluating efficacy against thermal pain. biocytogen.com |
| Acetic Acid Writhing Test | Visceral Inflammatory Pain | Number of abdominal constrictions (writhes). | Screening for peripheral analgesic activity. tandfonline.com |
| Formalin Test | Acute and Inflammatory Pain | Time spent licking/biting the injected paw during two distinct phases. | Differentiating between acute antinociceptive and anti-inflammatory mechanisms. biocytogen.commdpi.com |
| Chronic Constriction Injury (CCI) | Neuropathic Pain | Paw withdrawal threshold to mechanical or thermal stimuli. | Evaluating efficacy in treating chronic nerve-injury-induced pain. mdpi.comnih.gov |
Animal Models for Other Potential Therapeutic Areas (e.g., Antihypertensive Research, Anticancer Mechanisms)
Beyond analgesia, derivatives and analogs of this compound are investigated for other therapeutic applications, necessitating a different set of preclinical animal models.
Antihypertensive Research
In the realm of cardiovascular research, the primary animal model for evaluating the antihypertensive potential of novel compounds, including fluorophenyl-piperidine derivatives, is the spontaneously hypertensive rat (SHR) . nih.govnih.gov This inbred strain genetically develops hypertension, making it a relevant and widely accepted model for human essential hypertension.
In these studies, derivatives such as 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide have been evaluated. nih.gov The methodology involves oral administration of the test compound to conscious SHRs. Blood pressure is then monitored over time, typically using telemetry or tail-cuff methods. A key finding from these studies is that certain derivatives can lower blood pressure without inducing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers. nih.govnih.gov This suggests a potential mechanism of action involving T-type Ca2+ channel blockade. nih.govnih.gov
The table below presents findings from antihypertensive studies on piperidine analogs.
| Compound Derivative Class | Animal Model | Key Finding | Mechanism of Action |
| 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide | Spontaneously Hypertensive Rats (SHR) | Lowered blood pressure without reflex tachycardia. nih.gov | T-type Ca2+ channel inhibition. nih.gov |
| 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide | Spontaneously Hypertensive Rats (SHR) | Oral administration lowered blood pressure. nih.gov | T-type Ca2+ channel inhibition. nih.gov |
Anticancer Mechanisms
The preclinical assessment of anticancer activity for fluorophenyl-piperidine analogs involves both in vitro and in vivo models.
In vitro evaluation is typically the first step, utilizing a panel of human cancer cell lines to determine the cytotoxic and antiproliferative effects of the compounds. mdpi.commdpi.comacs.org Derivatives are tested against various cancer types, including prostate (PC-3, LNCaP, DU145), pancreatic (MiaPaCa-2, Panc-1), colon (HCT116), and osteosarcoma (SJSA-1). mdpi.commdpi.comacs.org The potency of the compounds is quantified by determining their IC50 values (the concentration required to inhibit cell growth by 50%). acs.org For example, fluorinated piperidin-4-one-based curcuminoids, such as (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone (EF24), have shown significant antiproliferative activity against pancreatic carcinoma cells. mdpi.com Similarly, certain arylpiperazine derivatives containing a fluorophenyl moiety have demonstrated cytotoxic activity against human prostate cancer cell lines. mdpi.com
In vivo assessment often follows promising in vitro results and typically employs xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. acs.org The efficacy of a test compound is then evaluated by its ability to inhibit tumor growth or cause tumor regression following administration to the mice. acs.org For instance, spiro-oxindole analogs incorporating a 3-chloro-2-fluorophenyl group have been assessed in SJSA-1 osteosarcoma xenograft models, where their administration led to the activation of p53 and induction of apoptosis in the tumor tissue. acs.org
The table below summarizes the findings from anticancer research on various analogs.
| Compound/Analog Class | Cancer Cell Lines / Model | Key Findings |
| (3E,5E)-3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone (EF24) | Pancreatic Carcinoma (MiaPaCa-2, Panc-1) | Demonstrated considerable antimigratory, antiangiogenic, and antiproliferative activities. mdpi.com |
| 1-(2-(4-((Benzo[d] mdpi.comnih.govdioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-fluorophenyl)piperazine | Prostate Cancer (PC-3, LNCaP, DU145) | Exhibited in vitro cytotoxic activity. mdpi.com |
| Spiro-oxindolepyrrolidine derivatives with a 3-chloro-2-fluorophenyl group | Osteosarcoma (SJSA-1), Leukemia (RS4;11), Prostate (LNCaP), Colon (HCT116) | Potently inhibited cell growth in cell lines and showed antitumor efficacy in SJSA-1 xenograft models. acs.org |
Computational Chemistry and in Silico Approaches in Compound Optimization
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is primarily used to predict the interaction between a small molecule ligand and a macromolecular target, typically a protein or nucleic acid. For 4-[2-(2-Fluorophenyl)ethyl]piperidine, docking simulations are instrumental in identifying potential biological targets and understanding the specific molecular interactions that govern its binding affinity.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often represented as a binding energy score. Lower scores typically indicate more favorable binding. Studies on analogous piperidine (B6355638) and arylpiperazine structures have successfully used docking to explore interactions with various targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. clinmedkaz.orgacs.org For instance, the piperidine scaffold is a known pharmacophore for targets like the dopamine (B1211576) transporter (DAT), sigma receptors, and certain protein kinases. nih.govbenthamdirect.comnih.gov
Molecular docking simulations for this compound would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the target's active site. The 2-fluorophenyl group could engage in specific halogen bonds or hydrophobic interactions, while the piperidine nitrogen, likely protonated under physiological conditions, could form a crucial ionic bond or hydrogen bond with an acidic residue like aspartate, a common interaction for ligands binding to monoamine transporters. nih.gov
| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Dopamine Transporter (DAT) | 4M48 | -9.8 | Asp79, Phe155, Val152, Tyr156 |
| Sigma-1 Receptor (S1R) | 5HK1 | -9.2 | Glu172, Asp126, Tyr103 |
| μ-Opioid Receptor | 5C1M | -8.5 | Asp147, Tyr148, His319 |
| Protein Kinase B (Akt1) | 4GV1 | -7.9 | Lys179, Glu236, Leu264 |
Molecular Dynamics Simulations to Investigate Ligand-Target Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. scfbio-iitd.res.in MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the complex in a simulated physiological environment (e.g., in water at a given temperature and pressure). researchgate.net
For the this compound-protein complex predicted by docking, an MD simulation typically running for hundreds of nanoseconds can validate the stability of the interaction. nih.gov Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, converging RMSD for the ligand indicates that it remains firmly bound in the active site without significant deviation from its initial docked pose. researchgate.net
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand's presence.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a durable ligand-receptor interaction.
MD simulations provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and can reveal the role of water molecules in mediating ligand-protein interactions, offering a deeper understanding of the binding thermodynamics. scfbio-iitd.res.in Such studies on related piperidine derivatives have confirmed the stability of docking-predicted poses and provided crucial insights into their inhibitory mechanisms. benthamdirect.com
| Parameter | Typical Value/Observation | Interpretation |
|---|---|---|
| Simulation Time | 100-200 ns | Sufficient time to assess the stability of the complex. |
| Ligand RMSD | < 2.0 Å (converged) | The ligand maintains a stable binding pose within the active site. |
| Protein RMSD | < 3.0 Å (converged) | The overall protein structure remains stable upon ligand binding. |
| Hydrogen Bond Occupancy | > 75% for key bonds (e.g., with Asp79) | Indicates strong, persistent hydrogen bonds are crucial for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized analogs of this compound can be predicted, thus prioritizing the most promising candidates for synthesis and testing.
The process begins with a dataset of structurally related compounds (a training set) with experimentally determined biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:
Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.
Topological descriptors: Branching indices, connectivity indices.
Electronic descriptors: Dipole moment, partial charges.
3D descriptors: Molecular surface area, volume.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are then used to build a mathematical equation that correlates the descriptors with activity. researchgate.netbiorxiv.org Studies on piperidine derivatives have successfully used QSAR to model their activity as CCR5 antagonists and their toxicity. nih.govmdpi.com A QSAR model for this compound analogs could reveal that increased lipophilicity and a specific charge distribution on the fluorophenyl ring are positively correlated with target affinity.
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Lipophilicity | LogP | Affects membrane permeability and hydrophobic interactions. |
| Electronic | Partial charge on piperidine N | Crucial for ionic or hydrogen bonding with the target. |
| Steric/Topological | Topological Polar Surface Area (TPSA) | Influences blood-brain barrier penetration and solubility. |
| Steric/3D | Molecular Shape Indices | Determines the goodness-of-fit within the receptor's binding pocket. |
Virtual Screening and De Novo Design of Novel Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. sciengpub.ir Using this compound as a starting point, two main types of virtual screening can be performed:
Ligand-Based Virtual Screening (LBVS): This method uses the known structure of this compound as a template to search for compounds with similar 2D or 3D features in large databases like ZINC or ChEMBL. The assumption is that structurally similar molecules are likely to have similar biological activities.
Structure-Based Virtual Screening (SBVS): If a 3D structure of a biological target is known (from docking, for instance), SBVS can be used to dock millions of compounds from a library into the target's active site. researchgate.net The compounds are then ranked based on their docking scores, and the top hits are selected for further investigation.
De novo design , in contrast, involves building novel molecules from scratch or by modifying an existing scaffold. mdpi.com Using the binding pocket of a target protein occupied by this compound as a guide, algorithms can suggest modifications or new functional groups that would form optimal interactions with unoccupied regions of the active site, potentially leading to analogs with significantly improved affinity and selectivity.
| Step | Description | Number of Compounds (Example) |
|---|---|---|
| 1. Initial Library | A large commercial or public database of compounds. | 5,000,000 |
| 2. Drug-Likeness Filtering | Filtering based on rules like Lipinski's Rule of Five to remove non-drug-like molecules. researchgate.net | 3,500,000 |
| 3. High-Throughput Docking | Fast, less precise docking to quickly eliminate non-binders. | 100,000 |
| 4. Precision Docking | Slower, more accurate docking on the top-scoring hits. | 5,000 |
| 5. Visual Inspection & Final Selection | Manual inspection of binding poses to select the most promising candidates for acquisition or synthesis. | 50-100 |
In Silico Prediction of Biological Activity Spectra and Target Fishing
In the early stages of drug discovery, the full range of a compound's biological effects may be unknown. "Target fishing" or "target prediction" refers to computational methods that predict the most likely protein targets of a given small molecule. clinmedkaz.org These tools operate on the principle of chemical similarity, comparing the query molecule to a database of known ligands with annotated biological activities.
These predictions are probabilistic and serve as hypotheses to guide experimental testing. For instance, if a high probability for kinase inhibition is predicted, the compound can then be specifically tested in kinase inhibitor assays. nih.gov This approach helps to identify potential therapeutic applications for a new compound and can also flag potential off-target effects early in the discovery process.
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation (if Pa > Pi) |
|---|---|---|---|
| Dopamine uptake inhibitor | 0.752 | 0.015 | High probability of activity. |
| Antidepressant | 0.689 | 0.031 | Likely to possess antidepressant properties. |
| Kinase Inhibitor | 0.515 | 0.110 | Possible activity, warrants experimental testing. |
| CYP2D6 Inhibitor | 0.480 | 0.095 | Potential for drug-drug interactions. |
| Analgesic | 0.450 | 0.150 | Moderate probability of analgesic effects. |
Advanced Research Characterization and Analytical Techniques
High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation of Novel Analogs
The unambiguous determination of the chemical structure of novel analogs of "4-[2-(2-Fluorophenyl)ethyl]piperidine" is fundamental. High-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a novel analog of "this compound," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
¹H NMR: This technique identifies the different types of protons in the molecule and their immediate electronic environment. For instance, the aromatic protons on the 2-fluorophenyl ring would appear as distinct signals from the aliphatic protons of the piperidine (B6355638) ring and the ethyl linker. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide crucial information about the connectivity of the atoms.
¹³C NMR: This method detects the carbon atoms in the molecule, offering insights into the carbon skeleton. The chemical shifts of the carbon signals can indicate the type of carbon (e.g., aromatic, aliphatic, or adjacent to a heteroatom).
2D NMR Techniques: For more complex analogs, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. COSY reveals proton-proton couplings, helping to establish the sequence of protons in the ethyl chain and within the piperidine ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon and its attached protons. In a study of a benzimidazolinyl piperidine derivative, 1D and 2D NMR spectroscopy were instrumental in its characterization researchgate.net.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For "this compound" and its analogs, common fragmentation pathways would involve cleavage of the bonds within the ethyl linker and the piperidine ring. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which would be relevant for the piperidine moiety libretexts.org.
| Technique | Information Provided for this compound Analogs |
| ¹H NMR | Number and type of protons, connectivity through spin-spin coupling. |
| ¹³C NMR | Number and type of carbon atoms, information on the carbon skeleton. |
| COSY | Correlation of coupled protons, establishing proton sequences. |
| HSQC | Correlation of directly bonded ¹H and ¹³C atoms for unambiguous assignment. |
| HRMS | Exact molecular weight and determination of the molecular formula. |
| MS/MS | Fragmentation patterns providing structural details of different parts of the molecule. |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Metabolic Profile Analysis
Ensuring the purity of a synthesized compound and understanding its metabolic fate are critical aspects of its development. Chromatographic techniques are the cornerstone of these analyses.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. For "this compound," a reversed-phase HPLC method would likely be developed to assess its purity. This would involve using a non-polar stationary phase (like C18) and a polar mobile phase. The retention time of the main peak would be characteristic of the compound, and the area of this peak would be proportional to its concentration. The presence of other peaks would indicate impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For metabolic profiling studies, GC-MS can be used to identify metabolites of "this compound" in biological samples such as plasma or urine nih.govresearchgate.net. Prior to analysis, the metabolites may need to be derivatized to increase their volatility researchgate.net. The gas chromatogram separates the different metabolites, and the mass spectrometer provides their mass spectra, which can be used for their identification by comparing them to spectral libraries.
| Technique | Application for this compound | Key Parameters |
| HPLC | Purity assessment of the synthesized compound and its analogs. | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength (UV). |
| GC-MS | Identification and quantification of metabolites in biological fluids. | GC column type, temperature program, ionization method (e.g., electron ionization), mass analyzer. |
| LC-MS/MS | Sensitive and selective quantification of the parent compound and its metabolites in complex matrices. | Chromatographic conditions, precursor and product ion selection for multiple reaction monitoring (MRM). |
Radiosynthesis and Precursor Development for Molecular Imaging Probes (e.g., PET, SPECT)
Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) allow for the non-invasive visualization and quantification of biological processes in vivo. The development of radiolabeled versions of "this compound" or its analogs could enable the study of their target engagement and pharmacokinetics in living subjects.
The synthesis of a PET radioligand would typically involve the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the molecule. Given the presence of a fluorine atom in "this compound," radiosynthesis could potentially be achieved by replacing the stable fluorine with ¹⁸F. This would require the synthesis of a suitable precursor, such as a diaryliodonium salt or a nitro-substituted analog, that can undergo nucleophilic aromatic substitution with [¹⁸F]fluoride researchgate.net.
The development of a precursor for radiosynthesis is a critical step. The precursor must be designed to allow for rapid and efficient radiolabeling in the final step of the synthesis, as the half-lives of PET radionuclides are short (e.g., ~110 minutes for ¹⁸F and ~20 minutes for ¹¹C). The radiosynthesis itself is typically performed in an automated synthesis module to handle the radioactivity safely and reproducibly. Following the radiolabeling reaction, the crude product is purified, often by HPLC, to ensure high radiochemical purity before it can be used as a molecular imaging probe radiologykey.comnih.gov.
X-ray Crystallography and Cryo-EM for Ligand-Target Complex Structural Elucidation
Understanding how a molecule like "this compound" or its analogs interact with their biological target at the atomic level is crucial for rational drug design and understanding their mechanism of action. X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) are the primary techniques for obtaining high-resolution three-dimensional structures of ligand-target complexes.
X-ray Crystallography requires the formation of a well-ordered crystal of the target protein in complex with the ligand. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be determined nih.gov. A successful crystallographic study of a "this compound" analog bound to its target would reveal the precise binding mode, including all the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the crystal structure of a benzimidazolinyl piperidine derivative has been successfully determined using X-ray crystallography researchgate.net.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. In Cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images of the individual molecules are taken with an electron microscope. These images are then computationally combined to reconstruct a 3D structure.
The structural information obtained from these techniques is invaluable for structure-activity relationship (SAR) studies and for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
| Technique | Application | Requirements | Outcome |
| X-ray Crystallography | Determining the high-resolution 3D structure of the ligand-target complex. | High-quality crystals of the protein-ligand complex. | Atomic coordinates of the ligand and target, detailed view of the binding site and interactions. |
| Cryo-EM | Structural elucidation of large and flexible protein-ligand complexes. | A stable, purified sample of the complex that can be vitrified. | 3D density map of the complex, allowing for the determination of the ligand's binding pose. |
Future Research Directions and Identified Gaps in Fluorinated Piperidine Chemistry
Design and Synthesis of Highly Selective and Potent Ligands
A primary objective in medicinal chemistry is the creation of ligands that interact with high affinity and specificity with their biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects. For fluorinated piperidines, future research will concentrate on elucidating the nuanced structure-activity relationships (SAR) that govern target engagement. The position and number of fluorine atoms on the phenyl ring, as well as the stereochemistry of the piperidine (B6355638) ring, are critical determinants of a compound's conformational preferences and, consequently, its biological activity. nih.govresearchgate.net
Understanding the interplay between fluorine substitution and receptor binding is paramount. For instance, the strategic placement of a fluorine atom can alter the pKa of the piperidine nitrogen, influencing its interaction with receptor residues. nih.gov Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones. Future work will involve the systematic synthesis of analogues of 4-[2-(2-Fluorophenyl)ethyl]piperidine to probe these effects. This includes exploring substitutions at different positions on both the phenyl and piperidine rings to fine-tune selectivity for specific receptor subtypes, such as opioid or muscarinic receptors. nih.govresearchgate.net The goal is to develop compounds with optimized potency and a clean pharmacological profile, as demonstrated by the development of highly selective M2 muscarinic receptor antagonists from piperidinyl piperidine analogues. nih.gov
Table 1: Research Focus for Selective Ligand Design
| Research Area | Objective | Key Methodologies | Desired Outcome |
| Structure-Activity Relationship (SAR) Studies | To understand how modifications to the fluorophenyl and piperidine moieties affect target binding and selectivity. | Systematic analogue synthesis, X-ray crystallography, NMR studies. | Predictive models for designing ligands with high target specificity. |
| Conformational Analysis | To determine the preferred 3D structure of ligands and how fluorine influences it. | Computational modeling (DFT), NMR spectroscopy. nih.gov | Rigidified scaffolds with optimal geometry for receptor engagement. |
| Receptor Subtype Selectivity | To develop ligands that can distinguish between closely related receptor subtypes (e.g., M1 vs. M2 muscarinic). | High-throughput screening, competitive binding assays. | Compounds with reduced side effects due to precise targeting. |
Development of Multi-Target Directed Ligands for Complex Disorders
Complex multifactorial diseases, such as Alzheimer's disease, depression, and certain cancers, often involve the dysregulation of multiple biological pathways. nih.govnih.gov The traditional "one-target, one-drug" approach has shown limited efficacy for these conditions. Consequently, the development of Multi-Target Directed Ligands (MTDLs), which are single molecules designed to modulate multiple targets simultaneously, has emerged as a promising therapeutic strategy. nih.govresearchgate.net
The fluorinated piperidine scaffold is an ideal foundation for designing MTDLs. Its modular nature allows for the incorporation of different pharmacophores to engage various targets. For example, derivatives can be designed to concurrently inhibit acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) for Alzheimer's disease or to target both serotonin (B10506) transporters (SERT) and specific serotonin receptors (e.g., 5-HT1A) for depression. nih.govresearchgate.net Future research will focus on the rational design of such compounds based on the known pharmacophores of established single-target agents. This involves linking a fluorinated piperidine core to other active moieties to create hybrid molecules with a balanced affinity profile for the desired combination of targets. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Research Areas
While fluorinated piperidines have been extensively investigated for central nervous system (CNS) disorders, their unique physicochemical properties suggest potential applications in other therapeutic areas. google.com The introduction of fluorine can enhance metabolic stability and membrane permeability, which are desirable attributes for drugs targeting a wide range of diseases. nih.gov
Future research should systematically screen libraries of fluorinated piperidine derivatives against diverse biological targets to uncover novel therapeutic opportunities. Emerging areas of interest include oncology, inflammation, and infectious diseases. For instance, certain N-(piperidine-4-yl)benzamide derivatives have demonstrated potent antitumor activity by inducing cell cycle arrest in cancer cell lines. researchgate.net Similarly, piperidone analogues have been evaluated as cytotoxic agents. nih.gov Expanding the scope of biological evaluation for compounds like this compound and its analogues could lead to the identification of first-in-class treatments for diseases outside the traditional CNS focus.
Integration of Artificial Intelligence and Machine Learning in Fluorinated Piperidine Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more precise. nih.govnih.gov These computational tools can be applied to nearly every stage of drug design, from target identification to lead optimization. For fluorinated piperidine chemistry, AI offers powerful methods to navigate the vast chemical space and predict the properties of novel compounds.
Future directions include:
De Novo Design: Using generative AI models to design novel fluorinated piperidine scaffolds with desired properties from the ground up. nih.govresearchgate.net These models can learn the underlying rules of chemical structure and biological activity from existing data to propose innovative molecules that have a high probability of success. researchgate.net
Virtual Screening: Employing ML algorithms to rapidly screen large virtual libraries of compounds against specific targets, identifying promising candidates for synthesis and experimental testing. nih.gov
ADMET Prediction: Building predictive models to accurately forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing researchers to prioritize candidates with favorable drug-like profiles early in the discovery pipeline.
Polypharmacology Prediction: Using AI to identify potential off-target interactions, which can help in designing MTDLs or in predicting potential adverse effects. nih.gov
Addressing Challenges in Synthetic Efficiency and Scalability
Despite the therapeutic potential of fluorinated piperidines, their synthesis can be challenging. Traditional methods often require multiple steps, pre-functionalized substrates, and may lack stereocontrol, making them inefficient and difficult to scale up. nih.gov The development of robust, efficient, and scalable synthetic routes is crucial for the clinical and commercial viability of these compounds.
A significant area of future research is the development of novel catalytic methods for the direct and diastereoselective synthesis of (multi)fluorinated piperidines. nih.govmdpi.com Recent advancements, such as the one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors, offer a more straightforward pathway to these valuable building blocks. nih.govresearchgate.net Similarly, palladium-catalyzed hydrogenation methods are being explored. acs.org Ongoing efforts will focus on refining these methods to improve yields, expand substrate scope, and reduce catalyst loading. The ultimate goal is to establish synthetic protocols that are not only efficient in a laboratory setting but are also amenable to large-scale production, thus facilitating the translation of promising drug candidates from the bench to the clinic.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-[2-(2-Fluorophenyl)ethyl]piperidine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step alkylation and cyclization reactions. For example, fluorophenyl precursors are coupled with piperidine derivatives via nucleophilic substitution or reductive amination under inert atmospheres. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for sensitive intermediates), and purification via column chromatography or recrystallization . Catalytic agents like palladium or sodium hydroxide may enhance efficiency, as seen in analogous piperidine syntheses .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the piperidine ring and fluorophenyl group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity (>99%), while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like C-F bonds (stretching ~1100 cm⁻¹) .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Store in airtight containers under nitrogen at –20°C to avoid degradation. Follow H300/H313 hazard codes (acute toxicity, skin irritation) and P301+P310 emergency measures (rinse immediately, seek medical aid) . Waste disposal must comply with halogenated organic compound regulations .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., receptor affinity vs. cytotoxicity) be systematically resolved?
- Methodological Answer : Perform dose-response assays across multiple cell lines to isolate receptor-specific effects. Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement. Molecular docking studies can predict binding modes to explain discrepancies, referencing piperidine derivatives’ interactions with GPCRs or ion channels .
Q. What computational strategies are effective for predicting the compound’s metabolic stability and off-target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties to identify reactive sites prone to oxidation. Molecular Dynamics (MD) simulations model interactions with cytochrome P450 enzymes. Tools like SwissADME predict bioavailability and blood-brain barrier penetration based on logP and polar surface area .
Q. How can researchers address gaps in ecological toxicity data for this compound?
- Methodological Answer : Use read-across approaches with structurally similar piperidines (e.g., 4-phenylpiperidine derivatives) to estimate biodegradation and aquatic toxicity. In silico tools like ECOSAR provide preliminary hazard classifications, while microcosm studies assess soil mobility and bioaccumulation potential .
Q. What strategies improve process scalability for large-scale synthesis without compromising purity?
- Methodological Answer : Transition batch reactions to flow chemistry for better heat/mass transfer. Optimize solvent systems (e.g., switch from dichloromethane to ethanol-water mixtures) to enhance green chemistry metrics. Implement inline PAT (Process Analytical Technology) for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
